(2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide
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Overview
Description
The compound (2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a combination of aromatic and aliphatic structures, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyrimidine and phenyl components, followed by their coupling through sulfonamide and amide linkages. Common reagents used in these reactions include sulfonyl chlorides , amines , and carboxylic acids . Reaction conditions may involve acidic or basic catalysts , elevated temperatures , and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing waste and energy consumption. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using in the presence of a .
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce amines .
Scientific Research Applications
(2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
(2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide: can be compared with similar compounds such as:
4-Iodobenzoic acid: Known for its use in organic synthesis and as a precursor for other compounds.
4,4’-Dichlorobenzophenone: Used in the production of polymers and as an intermediate in chemical synthesis.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of This compound .
Properties
Molecular Formula |
C25H28N4O5S |
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Molecular Weight |
496.6 g/mol |
IUPAC Name |
(E)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C25H28N4O5S/c1-5-14-34-22-12-6-19(16-23(22)33-4)7-13-25(30)28-20-8-10-21(11-9-20)35(31,32)29-24-15-17(2)26-18(3)27-24/h6-13,15-16H,5,14H2,1-4H3,(H,28,30)(H,26,27,29)/b13-7+ |
InChI Key |
CGYUDIMYHHERFW-NTUHNPAUSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C)OC |
Origin of Product |
United States |
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